molecular formula C29H34N2O4S B12392029 AcrB-IN-4

AcrB-IN-4

Cat. No.: B12392029
M. Wt: 506.7 g/mol
InChI Key: AKLNAJNYBBUACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AcrB-IN-4 is a compound known for its role as an inhibitor of the AcrB efflux pump, which is a component of the AcrAB-TolC efflux system in Escherichia coli. This efflux pump is responsible for the expulsion of a wide range of antibiotics and other toxic substances from bacterial cells, contributing to multidrug resistance. This compound enhances the efficacy of antibiotics by inhibiting the function of the AcrB efflux pump, thereby preventing the bacteria from expelling the antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AcrB-IN-4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the synthetic routes involves the use of benzochromene derivatives, which are synthesized through a series of reactions involving cyclization and substitution reactions . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

AcrB-IN-4 undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

AcrB-IN-4 has a wide range of scientific research applications, including:

Mechanism of Action

AcrB-IN-4 exerts its effects by binding to the AcrB efflux pump, thereby inhibiting its function. The AcrB efflux pump is a homotrimeric protein that uses the proton motive force to expel toxic substances from bacterial cells. This compound binds to specific sites on the AcrB protein, preventing the conformational changes required for the efflux process. This inhibition enhances the efficacy of antibiotics by allowing them to accumulate within the bacterial cells .

Comparison with Similar Compounds

AcrB-IN-4 is unique in its ability to inhibit the AcrB efflux pump without disrupting the bacterial outer membrane or displaying toxicity in model organisms. Similar compounds include:

This compound stands out due to its specific targeting of the AcrB efflux pump and its potential for use in combination therapies with antibiotics to combat multidrug-resistant bacterial infections.

Properties

Molecular Formula

C29H34N2O4S

Molecular Weight

506.7 g/mol

IUPAC Name

[7-[3-(4-aminophenyl)sulfanylpropoxy]-2,2-dimethyl-3,4-dihydrobenzo[h]chromen-5-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C29H34N2O4S/c1-29(2)12-11-23-25(28(32)31-13-16-33-17-14-31)19-24-22(27(23)35-29)5-3-6-26(24)34-15-4-18-36-21-9-7-20(30)8-10-21/h3,5-10,19H,4,11-18,30H2,1-2H3

InChI Key

AKLNAJNYBBUACV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C=C3C(=C2O1)C=CC=C3OCCCSC4=CC=C(C=C4)N)C(=O)N5CCOCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.